Antifungal Activity of 2-(Trifluoromethyl)benzamide Derivative 3c vs. Commercial Fungicide Boscalid
A derivative of 2-(trifluoromethyl)benzamide, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (compound 3c), demonstrated potent antifungal activity against key phytopathogens. Compared to the reference commercial fungicide boscalid, 3c exhibited EC₅₀ values of 16.75 µg/mL against Pythium aphanidermatum and 19.19 µg/mL against Rhizoctonia solani, while boscalid showed EC₅₀ values of 10.68 µg/mL and 14.47 µg/mL, respectively [1]. This indicates that the 2-(trifluoromethyl)benzamide scaffold, when appropriately derivatized, can achieve antifungal potency comparable to established succinate dehydrogenase inhibitors (SDHIs).
| Evidence Dimension | In vitro antifungal potency (EC₅₀) |
|---|---|
| Target Compound Data | Derivative 3c: EC₅₀ = 16.75 µg/mL (P. aphanidermatum); 19.19 µg/mL (R. solani) |
| Comparator Or Baseline | Boscalid (commercial SDHI fungicide): EC₅₀ = 10.68 µg/mL (P. aphanidermatum); 14.47 µg/mL (R. solani) |
| Quantified Difference | 3c EC₅₀ is ~1.6× (P. aphanidermatum) and ~1.3× (R. solani) higher than boscalid; potency is comparable within the same order of magnitude |
| Conditions | In vitro mycelial growth inhibition assay; phytopathogenic fungi Pythium aphanidermatum and Rhizoctonia solani |
Why This Matters
This direct head-to-head comparison establishes that the 2-(trifluoromethyl)benzamide core can serve as a viable scaffold for developing novel SDHI fungicides with potency approaching that of commercial benchmarks, justifying its selection over other benzamide analogs lacking such demonstrated antifungal activity.
- [1] Du S, Lu H, Yang D, Li H, Gu X, Wan C, Jia C, Wang M, Li X, Qin Z. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules. 2015;20(3):4071–4087. View Source
